Cas no 1172770-52-3 (1-(2-Bromobutanoyl)azepane)
1-(2-Bromobutanoyl)azepane Chemical and Physical Properties
Names and Identifiers
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- 1-(Azepan-1-yl)-2-bromobutan-1-one
- 1-(2-Bromobutanoyl)azepane
- Ambcb3020435
- BBL006289
- MolPort-011-062-897
- STL135916
-
- MDL: MFCD03030383
- Inchi: 1S/C10H18BrNO/c1-2-9(11)10(13)12-7-5-3-4-6-8-12/h9H,2-8H2,1H3
- InChI Key: KUJYQJQCLSTBCS-UHFFFAOYSA-N
- SMILES: BrC(CC)C(N1CCCCCC1)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
1-(2-Bromobutanoyl)azepane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B487093-50mg |
1-(2-Bromobutanoyl)azepane |
1172770-52-3 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B487093-100mg |
1-(2-Bromobutanoyl)azepane |
1172770-52-3 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B487093-500mg |
1-(2-Bromobutanoyl)azepane |
1172770-52-3 | 500mg |
$ 275.00 | 2022-06-07 | ||
| abcr | AB265226-1 g |
1-(2-Bromobutanoyl)azepane |
1172770-52-3 | 1 g |
€304.50 | 2023-07-20 | ||
| abcr | AB265226-5 g |
1-(2-Bromobutanoyl)azepane |
1172770-52-3 | 5 g |
€1,045.70 | 2023-07-20 | ||
| abcr | AB265226-1g |
1-(2-Bromobutanoyl)azepane; . |
1172770-52-3 | 1g |
€304.50 | 2025-02-11 | ||
| abcr | AB265226-5g |
1-(2-Bromobutanoyl)azepane; . |
1172770-52-3 | 5g |
€1045.70 | 2025-02-11 | ||
| Chemenu | CM300670-1g |
1-(Azepan-1-yl)-2-bromobutan-1-one |
1172770-52-3 | 95% | 1g |
$218 | 2023-02-19 | |
| Chemenu | CM300670-5g |
1-(Azepan-1-yl)-2-bromobutan-1-one |
1172770-52-3 | 95% | 5g |
$593 | 2023-02-19 | |
| eNovation Chemicals LLC | Y1245607-1g |
1-(2-bromobutanoyl)azepane |
1172770-52-3 | 95% | 1g |
$255 | 2024-06-07 |
1-(2-Bromobutanoyl)azepane Suppliers
1-(2-Bromobutanoyl)azepane Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 1-(2-Bromobutanoyl)azepane
Research Brief on 1-(2-Bromobutanoyl)azepane (CAS: 1172770-52-3) in Chemical Biology and Pharmaceutical Applications
1-(2-Bromobutanoyl)azepane (CAS: 1172770-52-3) is a brominated heterocyclic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its azepane ring and 2-bromobutanoyl functional group, serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of bioactive compounds and drug candidates. Recent studies have explored its utility in medicinal chemistry, highlighting its role as a key building block for the design of novel therapeutic agents.
In the context of drug discovery, 1-(2-Bromobutanoyl)azepane has been investigated for its ability to participate in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions, which are pivotal for constructing pharmacologically active scaffolds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of protease inhibitors, showcasing its potential in targeting infectious diseases. The bromine atom at the 2-position of the butanoyl group enhances reactivity, enabling efficient functionalization of the azepane core, a feature that has been exploited in the development of CNS-targeting compounds.
Beyond its synthetic utility, recent research has delved into the mechanistic aspects of 1-(2-Bromobutanoyl)azepane's biological interactions. A collaborative study between academic and industrial researchers (2024) revealed its role as a covalent modifier of specific protein targets, particularly in the context of kinase inhibition. This covalent binding mechanism, facilitated by the electrophilic bromine moiety, offers a unique advantage in designing irreversible inhibitors with prolonged therapeutic effects. However, challenges such as off-target reactivity and potential toxicity remain areas of active investigation, prompting the development of derivatives with improved selectivity profiles.
From a pharmacological perspective, the compound's azepane ring contributes to favorable pharmacokinetic properties, including enhanced membrane permeability and metabolic stability. Computational modeling studies have predicted its compatibility with various drug targets, particularly G-protein-coupled receptors (GPCRs) and ion channels. Ongoing preclinical evaluations focus on optimizing its scaffold for specific disease indications, with early-stage reports suggesting promise in neurodegenerative disorders and oncology applications.
The commercial availability of 1-(2-Bromobutanoyl)azepane through specialty chemical suppliers has facilitated broader adoption in research settings. Current Good Manufacturing Practice (cGMP)-compliant synthesis routes are under development to meet the growing demand for high-purity batches in pharmaceutical development. As of 2024, patent landscapes indicate increasing interest from biotech firms in protecting novel derivatives and synthetic methodologies involving this compound, signaling its sustained relevance in drug discovery pipelines.
In conclusion, 1-(2-Bromobutanoyl)azepane represents a chemically versatile and biologically relevant scaffold with multiple applications in modern drug discovery. While its current use primarily centers on medicinal chemistry and target identification, emerging research continues to uncover new dimensions of its utility. Future directions likely include structure-activity relationship (SAR) optimization, prodrug development, and exploration of its potential in targeted protein degradation strategies. The compound's unique combination of synthetic accessibility and bioactive potential positions it as a valuable tool for advancing chemical biology research and therapeutic innovation.
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